BTK Biochemical Inhibition: Target Compound IC50 vs. Ibrutinib Reference Standard
In a biochemical BTK inhibition assay using recombinant human full-length BTK protein, the target compound (recorded as US20240083900, Example 16 in BindingDB) exhibited an IC50 of 1 nM [1]. This value places the compound among the highly potent BTK inhibitors; the first-generation covalent BTK inhibitor ibrutinib reports a BTK enzymatic IC50 of approximately 0.5 nM in analogous recombinant assays [2]. The sub-nanomolar to low nanomolar activity substantiates its utility as a BTK chemical probe in vitro.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765) IC50 ≈ 0.5 nM (recombinant human BTK) |
| Quantified Difference | 2-fold less potent than ibrutinib in recombinant BTK assay |
| Conditions | Recombinant human BTK (M1 to S659) in a biochemical fluorescence-based kinase assay; 1 h incubation |
Why This Matters
A 1 nM BTK IC50 demonstrates that the compound is a high-affinity ligand suitable for cellular target-engagement studies, whereas many commercial pyridazinone derivatives lack verified BTK activity, which directly impacts procurement for BTK-focused projects.
- [1] BindingDB entry: monomerid=658416; Ligand US20240083900, Example 16; Target: Tyrosine-protein kinase BTK (Homo sapiens); IC50: 1 nM. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107(29):13075-13080. View Source
